molecular formula C₃₆H₄₀N₆O₆ B1574818 Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

Cat. No.: B1574818
M. Wt: 652.74
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2, also referred to as N-terminally acetylated Endomorphin-1 acetate, is a modified opioid peptide derived from the endogenous ligand Endomorphin-1. Its structure includes an acetylated N-terminal tyrosine residue, followed by proline, tryptophan, and phenylalanine, with a C-terminal amide modification. This compound has a molecular formula of C₃₈H₄₄N₆O₈ and a molecular weight of 712.79 g/mol . It is primarily used in biochemical and pharmacological research to study opioid receptor interactions, with a focus on enhancing metabolic stability compared to its parent peptide .

Stability data indicate that the compound should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 2 years to maintain integrity .

Properties

Molecular Formula

C₃₆H₄₀N₆O₆

Molecular Weight

652.74

IUPAC Name

[4-[(2S)-2-amino-3-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl]phenyl] acetate

InChI

InChI=1S/C36H40N6O6/c1-22(43)48-26-15-13-24(14-16-26)18-28(37)36(47)42-17-7-12-32(42)35(46)41-31(20-25-21-39-29-11-6-5-10-27(25)29)34(45)40-30(33(38)44)19-23-8-3-2-4-9-23/h2-6,8-11,13-16,21,28,30-32,39H,7,12,17-20,37H2,1H3,(H2,38,44)(H,40,45)(H,41,46)/t28-,30-,31-,32-/m0/s1

SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N

sequence

One Letter Code: Ac-LYLPLWLF-NH2

Synonym

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for synthesizing peptides like Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 due to its efficiency, ease of automation, and ability to produce peptides with high purity.

Key steps in SPPS for this peptide:

  • Resin selection: The synthesis starts with a solid resin functionalized to enable C-terminal amidation. A common choice is a Rink amide resin or similar amide-generating resin to yield the C-terminal CONH2 group upon cleavage.

  • Amino acid coupling: Sequential coupling of Fmoc-protected amino acids is performed from the C-terminus (L-Phe) to the N-terminus (L-Tyr). Each amino acid is typically introduced as an Fmoc-protected derivative with side chain protecting groups to prevent unwanted reactions.

  • Coupling reagents: Carbodiimide-based reagents such as DIC (diisopropylcarbodiimide) combined with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are used to activate the carboxyl group for amide bond formation. The reaction is typically conducted in solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Deprotection: After each coupling, the Fmoc group is removed by treatment with a base such as 20% piperidine in DMF, exposing the free amine for the next coupling cycle.

  • Acetylation: After the final amino acid coupling (L-Tyr), the N-terminus is acetylated to introduce the Ac- group. This is commonly done using acetic anhydride in the presence of a base.

  • Cleavage and side chain deprotection: The peptide is cleaved from the resin and side chain protecting groups are removed simultaneously using trifluoroacetic acid (TFA) mixtures (e.g., TFA/TES/thioanisole/water) under controlled conditions.

  • Purification: The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) and lyophilized to yield the pure this compound.

Example conditions from literature:

Step Reagents/Conditions Notes
Resin swelling DCM/DMF (1:1), 30 min at 25 °C Prepares resin for coupling
Amino acid coupling Fmoc-AA-OH (3 equiv), DIC (3 equiv), HOBt (4 equiv), NMP, 0 °C to RT, 1-3 h Coupling monitored by Kaiser test
Fmoc deprotection 20% piperidine in DMF, 2 × 10 min Removes Fmoc protecting group
N-terminal acetylation Acetic anhydride, base (e.g., DIPEA), DMF Caps the N-terminus
Cleavage and deprotection TFA/TES/thioanisole/water (85:5:5:5), 3-4 h at RT Removes peptide from resin and side chains
Purification Preparative HPLC Yields pure peptide

Terminal Modifications

  • N-terminal acetylation (Ac-): This modification is introduced post-assembly by reacting the free N-terminal amine with acetic anhydride, which blocks the amine and mimics natural peptide termini.

  • C-terminal amidation (CONH2): Achieved by using an amide-generating resin such as Rink amide resin, which upon TFA cleavage yields the peptide amide.

Alternative Synthetic Approaches and Considerations

  • Solution-phase synthesis: While less common for peptides of this length, solution-phase synthesis can be used but is more labor-intensive and less efficient.

  • Use of unconventional amino acids or analogs: Some patents and research articles discuss incorporation of D-amino acids or unnatural amino acids for stability or activity modulation, but for this compound, the natural L-amino acids are standard.

  • Peptide-resin conjugates: Advanced methods involve peptide-resin conjugates for improved handling and purification, as described in patent US20160137689A1, which detail resin functionalization, coupling, and washing protocols to optimize yield and purity.

Summary Table of Preparation Methodology

Aspect Details
Synthesis Method Solid-phase peptide synthesis (Fmoc-SPPS)
Resin Rink amide or equivalent amide-generating resin
Amino Acid Protection Fmoc for α-amino; tBu or Trt for Tyr; Boc or formyl for Trp; none for Pro and Phe
Coupling Reagents DIC/HOBt or DIC/OxymaPure in DMF or NMP
Deprotection 20% piperidine in DMF for Fmoc removal
N-terminal Modification Acetylation with acetic anhydride
Cleavage and Side Chain Removal TFA-based cocktails (e.g., TFA/TES/thioanisole/water)
Purification Preparative reversed-phase HPLC
Yield Typically 60-80% depending on scale and purity

Research Findings and Optimization Notes

  • Coupling efficiency: Use of excess activated amino acids and monitoring by Kaiser test ensures complete coupling, reducing deletion sequences.

  • Side chain protection stability: Trityl and tert-butyl groups are acid-labile, compatible with TFA cleavage conditions, allowing simultaneous deprotection and cleavage.

  • Peptide purity: HPLC purification is essential to remove truncated sequences and side products.

  • Scale-up considerations: Resin loading and solvent volumes must be optimized; washing steps are critical to remove residual reagents and byproducts.

  • Analytical characterization: Mass spectrometry and NMR confirm peptide identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure and Properties

Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 is a pentapeptide that consists of five amino acids: acetylated L-tyrosine (Ac-Tyr), L-proline (Pro), L-tryptophan (Trp), and L-phenylalanine (Phe). The acetylation at the N-terminus enhances its stability and bioavailability, making it suitable for various applications.

Opioid Receptor Interaction

Research indicates that modifications in the structure of opioid peptides can significantly influence their affinity for opioid receptors. This compound analogs have shown promising results in enhancing μ-opioid receptor affinity. For instance, studies on endomorphin analogs demonstrate that alkylation of aromatic residues can improve binding and biological activity, suggesting that similar modifications in this compound may enhance its therapeutic efficacy in pain management and analgesia .

Cancer Therapy

The potential use of this compound as a drug delivery system has been explored in cancer therapies. Cell-penetrating peptides (CPPs) have been utilized to facilitate the delivery of therapeutic agents into cancer cells. The incorporation of such peptides into drug formulations can enhance cellular uptake and improve therapeutic outcomes. For example, CPPs have been shown to deliver chemotherapeutic agents effectively, leading to increased cytotoxicity against cancer cells .

Targeted Drug Delivery

The unique properties of this compound make it an ideal candidate for targeted drug delivery systems. Its ability to cross cell membranes allows for the transport of conjugated drugs directly into target cells, minimizing systemic exposure and enhancing local efficacy. This is particularly beneficial in the treatment of tumors where localized drug action is crucial .

Enhancing Bioavailability

Peptides like this compound can improve the bioavailability of poorly soluble drugs by forming stable complexes or by acting as carriers that facilitate their transport across biological membranes . This property is essential in developing effective formulations for therapeutic agents that require enhanced solubility.

Case Studies and Research Findings

StudyFocusFindings
Study 1Opioid AnalogsDemonstrated that structural modifications significantly enhance μ-opioid receptor affinity .
Study 2Cancer Drug DeliveryShowed increased uptake of nanoparticles conjugated with CPPs containing similar peptide sequences in cancer cell lines .
Study 3Drug SolubilityFound that peptide carriers improved the solubility and bioavailability of co-administered drugs .

Mechanism of Action

The mechanism of action of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2 involves binding to specific receptors in the body, such as the mu-opioid receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain perception and other physiological responses. The compound’s effects are mediated through the activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling events .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2, a comparative analysis with structurally or functionally related peptides is provided below.

Structural and Functional Comparison

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Biological Function Stability & Storage Key Research Findings
This compound Ac-Tyr-Pro-Trp-Phe-NH₂ C₃₈H₄₄N₆O₈ 712.79 Modified Endomorphin-1; opioid receptor ligand Powder: -20°C (3 years); Solvent: -80°C (2 years) Enhanced metabolic stability; research tool for opioid studies
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ C₃₄H₄₈N₈O₇ 728.80 Biochemical reagent; no classified hazards Lab use only; avoid food/drug contact Non-toxic under studied conditions; limited toxicology data
Dynorphin A (1-13) Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys C₇₃H₁₂₅N₂₅O₁₈ 1670.93 κ-opioid receptor agonist; neurotoxic effects Not specified Induces neuronal Ca²⁺ influx; significant neuronal loss at 33–100 μM
Endomorphin-1 (Parent Compound) Tyr-Pro-Trp-Phe-NH₂ C₃₄H₃₈N₆O₅ 610.70 μ-opioid receptor agonist; analgesic effects Typically stored at -20°C Rapid enzymatic degradation in vivo; short half-life

Key Differences and Implications

Metabolic Stability: this compound exhibits improved stability compared to Endomorphin-1 due to N-terminal acetylation, which reduces enzymatic cleavage . This modification extends its utility in experimental settings.

Sequence-Specific Activity :

  • The substitution of tryptophan (Trp) in this compound versus glycine (Gly) and lysine (Lys) in H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ may alter receptor binding kinetics. The latter lacks opioid activity and is primarily a biochemical reagent .

Safety Profiles: this compound and H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ are classified as low-risk for health or environmental hazards under laboratory conditions . Dynorphin A (1-13) poses neurotoxicity risks at higher concentrations, necessitating stringent handling protocols .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of Ac-L-Tyr-L-Pro-L-Trp-L-Phe-CONH2?

  • Answer: Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy for sequence and stereochemical analysis. High-resolution MS (HRMS) ensures accurate mass determination, while 1D/2D NMR (e.g., COSY, NOESY) resolves amino acid connectivity and side-chain conformations. Purity should be validated using reverse-phase HPLC with UV detection at 220 nm and 280 nm to monitor aromatic residues .

Q. How should researchers optimize storage conditions to maintain the stability of this compound?

  • Answer: Lyophilized peptides should be stored at -20°C in moisture-free environments to prevent hydrolysis. For solutions, use sterile buffers (e.g., PBS, pH 7.4) and store at -80°C in single-use aliquots to avoid freeze-thaw degradation. Long-term stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life using HPLC and MS to monitor degradation products .

Q. What in vitro assays are suitable for evaluating the μ-opioid receptor (MOR) binding affinity of this peptide?

  • Answer: Radioligand displacement assays (e.g., using [³H]DAMGO) in MOR-expressing cell membranes (e.g., CHO or HEK293 cells) are standard. Include a reference agonist (e.g., endomorphin-1) for normalization. Functional assays like cAMP inhibition or GTPγS binding should complement binding studies to assess efficacy and potency. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values .

Advanced Research Questions

Q. How can experimental design address conflicting reports on the peptide’s selectivity for MOR over δ-opioid receptors (DOR)?

  • Answer: Use orthogonal assays:

  • Binding assays: Compare displacement of MOR- and DOR-specific radioligands (e.g., [³H]DAMGO vs. [³H]DPDPE) under identical membrane preparation conditions.
  • Functional selectivity: Measure G-protein activation (GTPγS) or β-arrestin recruitment in MOR/DOR co-expressing systems.
  • Computational modeling: Perform molecular docking with MOR/DOR crystal structures to identify residue interactions driving selectivity. Validate findings with site-directed mutagenesis .

Q. What strategies resolve discrepancies in the peptide’s metabolic stability across different biological matrices (e.g., plasma vs. cerebrospinal fluid)?

  • Answer: Conduct parallel stability studies in human/rat plasma, liver microsomes, and CSF. Use LC-MS/MS to quantify intact peptide over time. Adjust experimental parameters:

  • Plasma: Include protease inhibitors (e.g., bestatin for aminopeptidases).
  • Microsomes: Pre-incubate with NADPH for cytochrome P450 stability assessment.
  • CSF: Account for lower protease activity by extending incubation periods. Normalize degradation rates to matrix-specific controls .

Q. How should researchers design in vivo studies to evaluate the analgesic efficacy of this compound while minimizing off-target effects?

  • Answer:

  • Animal models: Use MOR-knockout mice to confirm target specificity in tail-flick or hot-plate tests.
  • Dosing: Optimize routes (intrathecal vs. systemic) and co-administer opioid antagonists (e.g., naloxone) to verify mechanism.
  • Pharmacokinetics: Measure plasma/brain concentrations via LC-MS/MS to correlate exposure with efficacy.
  • Safety: Monitor respiratory depression and gastrointestinal motility as off-target indicators .

Q. What methodologies improve the peptide’s blood-brain barrier (BBB) penetration for CNS applications?

  • Answer:

  • Chemical modification: Introduce lipophilic groups (e.g., N-terminal acetylation) or prodrug strategies (e.g., esterification).
  • Carrier systems: Test nanoparticle encapsulation (e.g., PEG-PLGA) or cell-penetrating peptide conjugates.
  • In vitro BBB models: Use Transwell assays with hCMEC/D3 cells to quantify permeability (Papp) and efflux ratios. Validate with in vivo PET imaging .

Methodological Best Practices

  • Data reproducibility: Document synthesis protocols (e.g., SPPS coupling times, resin types) and assay conditions (buffer pH, temperature) in detail to enable replication .
  • Conflict resolution: Perform meta-analyses of published data using tools like RevMan to identify systematic biases (e.g., assay sensitivity differences) .
  • Ethical compliance: For in vivo work, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .

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